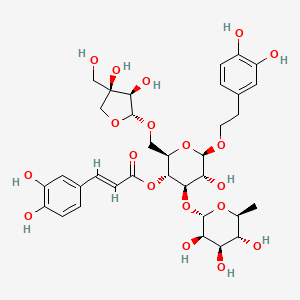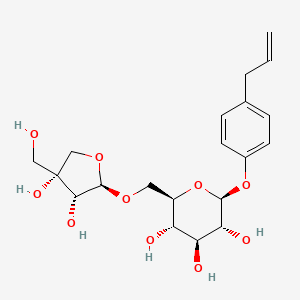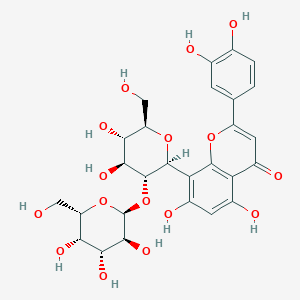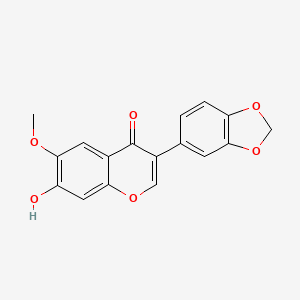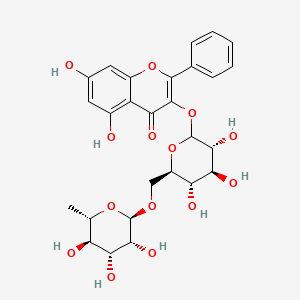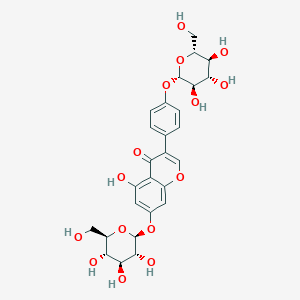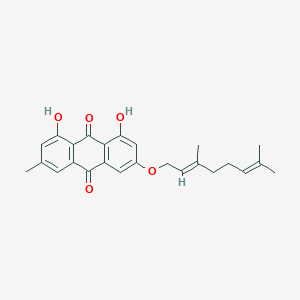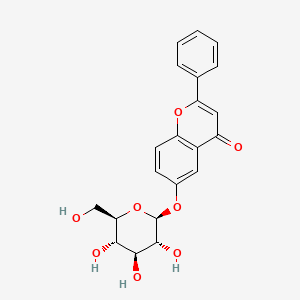
6-Hydroxyflavone-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside, a type of chemical compound that consists of a flavonoid molecule bound to a sugar molecule. This compound is known for its diverse bioactivity and potential medicinal values. It is derived from 6-Hydroxyflavone, which is a flavone, a type of chemical compound found in various plants. The glycosylation of 6-Hydroxyflavone enhances its solubility and bioavailability, making it more effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyflavone-beta-D-glucoside typically involves the glycosylation of 6-Hydroxyflavone. This can be achieved through chemical or biotechnological methods. Chemical glycosylation requires repetitive synthetic steps, including protection, activation, coupling, and deprotection . Biotechnological glycosylation, on the other hand, uses enzymes such as uridine diphospho-glycosyltransferases to catalyze the formation of glycosidic bonds in an environmentally friendly manner .
Industrial Production Methods: Industrial production of this compound often employs biotransformations catalyzed by specific enzymes. These methods are preferred due to their efficiency and reduced environmental impact. For example, the fungus Isaria fumosorosea has been used as a biocatalyst for glycosylation reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyflavone-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution. The glycosidic bond can be hydrolyzed by glycosidases, releasing the aglycone and sugar moieties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the glycosidic bond yields 6-Hydroxyflavone and glucose .
Scientific Research Applications
6-Hydroxyflavone-beta-D-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxyflavone-beta-D-glucoside involves its interaction with various molecular targets and pathways. The glycosylation of 6-Hydroxyflavone enhances its solubility, allowing it to be more readily absorbed and distributed in the body. Once inside the body, it can exert its effects through various mechanisms, such as inhibiting enzymes like cytochrome P450 2C9 . This inhibition can modulate the metabolism of other compounds and contribute to its bioactivity.
Comparison with Similar Compounds
6-Hydroxyflavone-beta-D-glucoside can be compared with other flavonoid glycosides, such as:
Hesperidin: Found predominantly in citrus fruits, hesperidin is known for its anti-inflammatory and antioxidant properties.
Malvidin-3-O-beta-D-glucoside: Found in blueberries, this compound has anti-inflammatory properties and can block the NF-kappaB pathway.
Uniqueness: What sets this compound apart is its specific glycosylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its aglycone and other similar compounds .
Properties
IUPAC Name |
2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUETUHJXMGBD-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
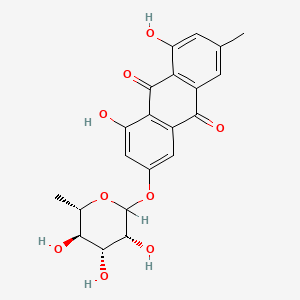

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
